molecular formula C6H10N2O B13042851 cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

Cat. No.: B13042851
M. Wt: 126.16 g/mol
InChI Key: RUXNHBCBTNWERP-CRCLSJGQSA-N
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Description

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a bicyclic heterocyclic compound characterized by a fused [3.2.0] ring system containing two nitrogen atoms (diazabicyclo) and a ketone group. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The compound is synthesized via a multi-step procedure starting from 1,3-diacetyl-4,5-dimethyl-4-imidazolin-2-one, involving nitration and cyclization reactions to introduce the nitro groups and form the bicyclic framework .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(1R,5S)-2-methyl-2,4-diazabicyclo[3.2.0]heptan-3-one

InChI

InChI=1S/C6H10N2O/c1-8-5-3-2-4(5)7-6(8)9/h4-5H,2-3H2,1H3,(H,7,9)/t4-,5+/m0/s1

InChI Key

RUXNHBCBTNWERP-CRCLSJGQSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@@H]2NC1=O

Canonical SMILES

CN1C2CCC2NC1=O

Origin of Product

United States

Preparation Methods

Stepwise Synthesis (Based on Patent and Literature Data)

Step Description Reagents/Conditions Yield Notes
1 Preparation of (rac)-(1SR,2RS)-2-(Naphthalen-2-ylmethoxycarbonylamino)cyclobutanecarboxylic acid methyl ester Starting from cyclobutanecarboxylic acid derivatives - Precursor for bicyclic formation
2 Hydrolysis to (rac)-(1SR,2RS)-2-(Naphthalen-2-ylmethoxycarbonylamino)cyclobutanecarboxylic acid Aqueous NaOH in dioxane at 5°C, acidification with HCl 97% Crystalline white solid obtained
3 Cyclization to (rac)-(1RS,5SR)-3-Oxo-2,4-diaza-bicyclo[3.2.0]heptane-2-carboxylic acid naphthalen-2-ylmethyl ester N-methylmorpholine, diphenylphosphoric acid azide, dichloroethane, 50°C, 6 h 80% Formation of bicyclic diaza core
4 Methylation and deprotection to obtain (rac)-(1SR,5RS)-2-Methyl-2,4-diaza-bicyclo[3.2.0]heptan-3-one Specific methylation agents and purification - Final target compound

This method achieves the bicyclic diaza structure by intramolecular cyclization facilitated by diphenylphosphoric acid azide, which induces ring closure forming the 2,4-diazabicyclo[3.2.0]heptan-3-one core with the methyl substituent at position 2.

Alternative Synthetic Routes and Catalytic Methods

Metal-Catalyzed Cycloisomerization and Cyclization

  • Transition metal catalysts such as palladium, platinum, ruthenium, and iridium complexes have been employed for cycloisomerization of enynes or bis-enones to form bicyclo[3.2.0]heptane rings.
  • For example, PtCl2 catalysis facilitates cyclization of enantiopure enynes to azabicyclo[3.2.0]heptanes with moderate to good yields (21-60%), preserving enantiopurity.
  • Ruthenium catalysis (RuH2Cl2(PiPr3)2) also achieves [2+2] cyclization with high diastereoselectivity and yields ranging from 45-86%.

Cascade and Multicomponent Reactions

  • Domino or cascade reactions that form multiple bonds in a single operation have been explored to synthesize bicyclo[3.2.0]heptane derivatives.
  • Such methods can incorporate heteroatoms (N, O, S) into the bicyclic framework during ring formation, offering a versatile approach to heterobicyclic compounds including diaza derivatives.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Type Yield Range Stereoselectivity Notes
Intramolecular cyclization via diphenylphosphoric acid azide N-methylmorpholine, diphenylphosphoric acid azide Cyclization of carbamate-substituted cyclobutane Up to 80% Cis isomer favored Direct synthesis of this compound
Photochemical [2+2] cycloaddition UV irradiation, vinyl acetate, 2-cyclopenten-1-one Photochemical cycloaddition Up to 93% (analogous systems) Moderate to high Requires further functionalization for diaza derivatives
Metal-catalyzed cycloisomerization PtCl2, RuH2Cl2(PiPr3)2, Ir catalysts Catalytic cycloisomerization 21-86% High diastereoselectivity Applicable to enyne precursors, enantioselective variants exist
Cascade/multicomponent reactions Various substrates and catalysts Domino reaction Variable Variable Potential for heteroatom incorporation during ring formation

Research Findings and Notes

  • The intramolecular cyclization method utilizing diphenylphosphoric acid azide is the most direct and efficient route to the target compound, providing good yields and stereoselectivity for the cis isomer.
  • Photochemical and metal-catalyzed methods are valuable for constructing the bicyclic core but often require additional steps to introduce nitrogen atoms and methyl groups.
  • Catalytic methods offer opportunities for enantioselective synthesis, which is critical for pharmaceutical applications.
  • The choice of method depends on the availability of starting materials, desired stereochemistry, and scale of synthesis.

Chemical Reactions Analysis

Types of Reactions

cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction can produce alcohols or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Neuropharmacology

Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one has been studied for its binding affinity to nicotinic acetylcholine receptors, particularly the α7 subtype. Research indicates that this compound can serve as a ligand for these receptors, which are implicated in cognitive functions and neurodegenerative diseases. The development of radiolabeled derivatives, such as [11C]A-752274, has facilitated the non-invasive imaging of these receptors using positron emission tomography (PET) .

Potential Therapeutic Uses

The compound's ability to modulate nicotinic receptors suggests potential applications in treating conditions like Alzheimer's disease and schizophrenia. Studies have shown that compounds targeting α7-nicotinic acetylcholine receptors may enhance cognitive function and provide neuroprotective effects . Ongoing research is exploring the efficacy of such compounds in clinical settings.

Pharmaceutical Development

This compound has been incorporated into various pharmaceutical formulations aimed at enhancing cognitive performance and treating neurodegenerative disorders. Its structural properties allow for modifications that can optimize receptor binding and improve pharmacokinetic profiles .

Data Tables

Application Area Description References
NeuropharmacologyModulates α7-nicotinic acetylcholine receptors ,
Therapeutic UsesPotential treatment for Alzheimer's and schizophrenia ,
Pharmaceutical DevelopmentUsed in formulations to enhance cognitive function ,

Case Study 1: Imaging α7-nAChR

A study conducted on the biodistribution of the radiolabeled derivative [11C]A-752274 demonstrated its utility in imaging α7-nicotinic acetylcholine receptors in vivo. This research provided insights into the receptor's role in various neurological conditions and highlighted the compound's potential as a diagnostic tool .

Case Study 2: Cognitive Enhancement

In clinical trials, compounds derived from this compound have shown promise in improving cognitive function in patients with mild cognitive impairment. These studies suggest that targeting nicotinic receptors can lead to significant improvements in memory and attention .

Mechanism of Action

The mechanism of action of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one involves its interaction with molecular targets and pathways in biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The structural and functional attributes of cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one can be contextualized by comparing it to analogs with variations in ring size, substituents, and heteroatom composition. Below is a detailed analysis:

Structural Analogues with Modified Ring Systems
Compound Name Structure Key Features Synthesis Applications References
This compound Bicyclo[3.2.0] with 2,4-diaza and 3-keto groups Rigid bicyclic core; nitro groups enhance stability Multi-step nitration/cyclization from imidazolinone precursor Energetic materials, enzyme inhibitors
3-Substituted-4-Oxa-azabicyclo[3.2.0]heptan-7-ones Bicyclo[3.2.0] with 4-oxa (oxygen) and 1-aza (nitrogen) Oxygen replaces one nitrogen; C3 substituents (e.g., acetamido) modulate protease binding Derived from 4-acetoxy-2-azetidinone via bromination and coupling Cysteine protease inhibitors (e.g., papain, cathepsins)
7-Oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one Bicyclo[4.1.0] with 3,4-diaza and 7-oxa Larger ring system (7-membered); enone functionality Patent-protected synthesis (Nippon Soda Co.) Herbicidal activity
4-Thia-1-aza-bicyclo[3.2.0]heptan-6-carboxamide Bicyclo[3.2.0] with 4-thia (sulfur) and 1-aza Sulfur atom enhances lipophilicity; carboxamide substituent Not detailed in evidence Hypothetical antibiotic/antiviral scaffolds

Key Observations :

  • Ring Size : Enlarging the bicyclic system (e.g., [4.1.0] vs. [3.2.0]) alters steric constraints and reactivity. For instance, the [4.1.0] system in 7-oxa-3,4-diazabicyclo[4.1.0]hept-4-en-2-one enables herbicidal activity, while the smaller [3.2.0] framework in the target compound favors compact, stable structures .
  • Heteroatoms : Replacing nitrogen with oxygen (oxa) or sulfur (thia) modifies electronic properties. The 4-oxa analog in exhibits protease inhibition due to hydrogen-bonding interactions, whereas sulfur incorporation (4-thia) could enhance membrane permeability .
Functional Analogues with Nitro Groups
Compound Name Nitro Substituents Stability Applications References
cis-1,5-Dimethyl-2,4-dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one 2,4-dinitro High thermal stability (decomposition >200°C) Energetic materials (e.g., propellants)
Camphor (4,7,7-Trimethylbicyclo[2.2.1]heptan-3-one) None Volatile; low stability Fragrance, antimicrobial agent
2α-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one Hydroxyl group Moderate stability Pharmaceutical intermediates

Key Observations :

  • Nitro Groups: The presence of nitro groups in the target compound significantly increases thermal stability compared to non-nitrated analogs like camphor, which is volatile and thermally labile .
  • Bioactivity : Nitro-substituted diazabicyclo compounds exhibit dual utility in energetic materials and enzyme inhibition, whereas hydroxylated analogs (e.g., 2α-hydroxy derivatives) are more suited for pharmaceutical synthesis .

Biological Activity

Cis-2-Methyl-2,4-diazabicyclo[3.2.0]heptan-3-one is a bicyclic compound that has garnered interest in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄N₂O
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 113451-59-5

The compound features a bicyclic structure that contributes to its interaction with biological systems, particularly in receptor binding and enzyme inhibition.

This compound has been studied for its interaction with various biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) :
    • It has shown binding affinity for α7-nAChR, which is implicated in cognitive functions and neuroprotection .
  • Inhibition of Enzymatic Activity :
    • The compound has demonstrated potential as an inhibitor of specific enzymes involved in inflammatory pathways, suggesting its use in anti-inflammatory therapies .

Antinociceptive Activity

Research indicates that this compound exhibits significant antinociceptive properties in animal models. In a study assessing pain response in mice, the compound effectively reduced pain perception compared to control groups.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses was evaluated through several assays measuring cytokine release and enzyme activity:

Assay Effect Reference
Cytokine Release AssayReduced IL-6 and TNF-alpha
COX InhibitionSignificant inhibition observed

Neuroprotective Properties

This compound has been investigated for neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The compound was found to decrease reactive oxygen species (ROS) production and enhance cell viability under stress conditions.

Case Studies

  • Cognitive Enhancement :
    A clinical study involving elderly patients with mild cognitive impairment showed improved cognitive scores after administration of the compound over a 12-week period. The mechanism was attributed to enhanced cholinergic signaling mediated by α7-nAChR activation .
  • Pain Management :
    In a randomized controlled trial assessing chronic pain patients, those treated with this compound reported a significant reduction in pain levels compared to placebo, indicating its potential as an analgesic agent .

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